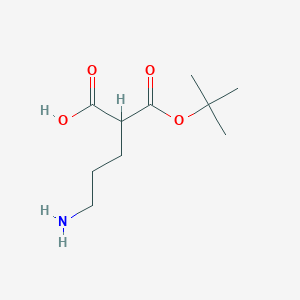















|
REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:11]([N:13](C(=O)CCCCN)[C@H:14]([C:22]([NH:24][C@H:25]([C:30]([NH2:32])=[O:31])[CH2:26][CH2:27][S:28][CH3:29])=[O:23])[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:12])CC1C=CC(O)=CC=1.[C:40]([CH:47]([CH2:51][CH2:52][CH2:53][NH2:54])[C:48]([OH:50])=[O:49])([O:42][C:43]([CH3:46])([CH3:45])[CH3:44])=[O:41].C([NH:62][C@H:63]([C:72](O)=O)[CH2:64][C:65]1[CH:70]=[CH:69][C:68]([OH:71])=[CH:67][CH:66]=1)(OC(C)(C)C)=O.C(N=[N+]=[N-])(OC(C)(C)C)=O.NCC[CH2:88][CH2:89][C:90](O)=[O:91].CN(C)C(=N)N(C)C.C(OC(NC(CC1C=CC(O)=CC=1)CCCC(O)=O)=O)(C)(C)C>CN(C=O)C>[C:40]([CH:47]([CH2:51][CH2:52][CH2:53][NH2:54])[C:48]([OH:50])=[O:49])([O:42][C:43]([CH3:45])([CH3:46])[CH3:44])=[O:41].[NH2:62][CH:63]([CH2:64][C:65]1[CH:66]=[CH:67][C:68]([OH:71])=[CH:69][CH:70]=1)[CH2:72][CH2:88][CH2:89][C:90]([NH:1][CH2:2][C:11]([NH:13][C@H:14]([C:22]([NH:24][C@H:25]([C:30]([NH2:32])=[O:31])[CH2:26][CH2:27][S:28][CH3:29])=[O:23])[CH2:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)=[O:12])=[O:91]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)N=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCCCC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(N(C)C)=N)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
BOC--1Tyr--OH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
tyrosyl-5-aminopentanoylphenylalanylmethionine amide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CC1=CC=C(C=C1)O)C(=O)N([C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)C(CCCCN)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)C(C(=O)O)CCCN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
|
|
Name
|
5-t-butoxycarbonylamino-6-(4-hydroxyphenyl)-hexanoic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC(CCCC(=O)O)CC1=CC=C(C=C1)O
|
|
Name
|
BOC--2Gly--OH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
⟦The first novel analogue we synthesised
|
|
Type
|
CUSTOM
|
|
Details
|
After ammonolysis of the completed peptide resin, the peptide amide was chromatographed
|
|
Type
|
CUSTOM
|
|
Details
|
was obtained in 80% overall yield
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC(C)(C)C)C(C(=O)O)CCCN
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(CCCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)CC1=CC=C(C=C1)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |